![molecular formula C6H12N2O2S B1404314 2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 944068-43-3](/img/structure/B1404314.png)
2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon with chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
There are several methods to synthesize bicyclo[2.2.1]heptane derivatives. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . Another method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Molecular Structure Analysis
The molecules containing a [2.2.1] bicyclic core may be classified into two main groups contingent on whether or not a bridgehead carbon is present . In this regard, camphor, sordarins, and bornanesultam belong to the same group .Chemical Reactions Analysis
A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .Scientific Research Applications
Organocatalysis
The compound serves as a key intermediate in organocatalytic reactions, particularly in asymmetric synthesis. It facilitates the formation of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction . This process is crucial for the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which are significant for drug discovery and pharmaceutical research.
Drug Development
Due to its structural similarity to bioactive natural products, this compound is used in the synthesis of potential drug candidates. The bicyclo[2.2.1]heptane scaffold is featured in several drug candidates, highlighting its importance in medicinal chemistry .
Chiral Auxiliary and Ligand Synthesis
The compound’s structure is beneficial for creating chiral auxiliaries and ligands for transition-metal catalysis. These are essential for achieving enantioselectivity in chemical reactions, which is a critical aspect of producing pharmaceuticals .
Material Science
In material science, the compound’s unique bicyclic structure can be utilized to create novel polymers with specific properties. Its ability to undergo various transformations makes it a versatile building block for advanced materials .
Analytical Chemistry
The compound can be used as a standard or reference material in analytical chemistry due to its well-defined structure and properties. It aids in the calibration of instruments and validation of analytical methods .
Chemical Education
As a compound with a complex structure and multiple applications, it serves as an excellent case study for chemical education, particularly in organic chemistry and synthesis courses. It helps students understand the practical applications of theoretical concepts .
Future Directions
properties
IUPAC Name |
2-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFMRBHXRDGEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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